molecular formula C8H4BrClN2 B1373956 6-Bromo-5-chloroquinoxaline CAS No. 1210047-63-4

6-Bromo-5-chloroquinoxaline

Cat. No. B1373956
M. Wt: 243.49 g/mol
InChI Key: WEYZFDYMJJVIPZ-UHFFFAOYSA-N
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Description

6-Bromo-5-chloroquinoxaline is a heterocyclic organic molecule that belongs to the quinoxaline family. It is a yellow crystalline powder with a molecular weight of 243.49 . The IUPAC name for this compound is 6-bromo-5-chloroquinoxaline .


Molecular Structure Analysis

The molecular structure of 6-Bromo-5-chloroquinoxaline is represented by the InChI code: 1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H . This indicates that the molecule consists of 8 carbon atoms, 4 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 nitrogen atoms .


Physical And Chemical Properties Analysis

6-Bromo-5-chloroquinoxaline is a solid at room temperature . It is insoluble in water but soluble in organic solvents such as chloroform, ethanol, acetic acid, and dimethylformamide. It has a melting point of 209-210°C and a boiling point of 290°C.

Scientific Research Applications

Synthesis Techniques

6-Bromo-5-chloroquinoxaline and related compounds have been studied extensively in synthetic chemistry. For instance, the Knorr synthesis of 6-Bromo-4-methylquinolin-2(1H)-one, closely related to 6-Bromo-5-chloroquinoxaline, involves a condensation between β-keto esters and 4-bromoaniline, leading to a series of reactions known as the Knorr reaction. This method highlighted the steric effects in cyclization, contributing significantly to quinoline chemistry (Wlodarczyk et al., 2011). Another synthesis approach for related compounds includes the Friedländer approach, which involves nitration, reduction, and condensation steps to create 6-bromoquinoline derivatives, indicating the versatility and reactivity of bromoquinoline structures (Hu, Zhang, & Thummel, 2003).

Bioactive Properties

Compounds structurally related to 6-Bromo-5-chloroquinoxaline have shown significant biological activity. For instance, 6-bromo-2'-de-N-methylaplysinopsin and its derivatives have demonstrated antimalarial, antimycobacterial activity, and high-affinity binding to human serotonin 5-HT(2) receptor subtypes (Hu et al., 2002). Additionally, quinoline derivatives like 6-Bromo-5-nitroquinoline have shown promising antiproliferative activity against various cancer cell lines, suggesting their potential as anticancer agents (Köprülü et al., 2018).

Safety And Hazards

The safety information for 6-Bromo-5-chloroquinoxaline indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

6-bromo-5-chloroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEYZFDYMJJVIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401309908
Record name 6-Bromo-5-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-chloroquinoxaline

CAS RN

1210047-63-4
Record name 6-Bromo-5-chloroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210047-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-5-chloroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401309908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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